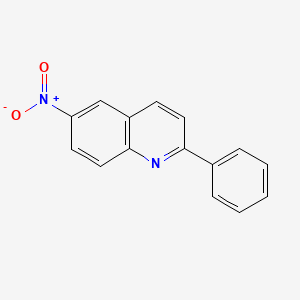
6-Nitro-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-2-phenylquinoline is a useful research compound. Its molecular formula is C15H10N2O2 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Treatment
Mechanism of Action
6-Nitro-2-phenylquinoline derivatives have been primarily investigated for their role as inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy due to their involvement in gene expression modulation. The inhibition of HDACs can lead to antiproliferative effects in cancer cell lines.
Case Study: Anticancer Effects
- Objective : Evaluate the anticancer effects in breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells, indicating a selective action against tumor cells.
In Vitro Studies
Research has shown that 6-nitro derivatives exhibit significant cytotoxic activity against various carcinoma cell lines. For example, compounds derived from this structure demonstrated potency comparable to established chemotherapeutics like doxorubicin.
| Compound | Cell Line Tested | Cytotoxicity Level |
|---|---|---|
| This compound | MCF-7 (breast cancer) | High |
| This compound | HeLa (cervical cancer) | Moderate |
| This compound | HT29 (colon cancer) | High |
Antibacterial Activity
Antibacterial Studies
this compound and its derivatives have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited strong activity against resistant strains.
| Derivative | Target Bacteria | Activity Level |
|---|---|---|
| 4-Hydroxy-6-nitro-2-phenylquinoline | Staphylococcus aureus | High |
| 4-Hydroxy-6-methoxy-2-phenylquinoline | E. coli | Moderate |
| 4-Hydroxy-6-chloro-2-phenylquinoline | No significant activity | N/A |
Case Study: Antimicrobial Efficacy
A study evaluated the effectiveness of various quinoline derivatives against resistant bacterial strains. The results indicated that specific compounds could inhibit the growth of multi-drug resistant bacteria, showcasing their potential as new antimicrobial agents .
Anti-inflammatory Effects
Mechanism and Research Findings
The anti-inflammatory properties of 6-nitro derivatives are being explored for their potential to treat inflammatory diseases. These compounds have been tested in vitro using cell-based assays to measure their effect on inflammatory markers such as cytokines.
In Vivo Studies
Preliminary results from animal models indicated significant reductions in markers of inflammation after treatment with these compounds, suggesting their utility in managing inflammatory conditions .
| Model Used | Inflammatory Condition | Result |
|---|---|---|
| Rat model | Induced arthritis | Significant reduction in paw swelling |
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound, against various viral strains such as HIV and Zika virus. These compounds are being evaluated for their ability to inhibit viral replication and key viral enzymes.
Research Findings
Molecular docking studies have provided insights into the interaction between these derivatives and viral targets, indicating a promising avenue for antiviral drug development .
特性
分子式 |
C15H10N2O2 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
6-nitro-2-phenylquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)13-7-9-15-12(10-13)6-8-14(16-15)11-4-2-1-3-5-11/h1-10H |
InChIキー |
QGJPWQJZBMPMAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













